![molecular formula C10H6BrNO3 B1444226 8-Bromo-3-hydroxyquinoline-4-carboxylic acid CAS No. 1461714-85-1](/img/structure/B1444226.png)
8-Bromo-3-hydroxyquinoline-4-carboxylic acid
Overview
Description
8-Bromo-3-hydroxyquinoline-4-carboxylic acid, also known as BHQ, is a heterocyclic organic acid used in various fields of chemistry. It has an empirical formula of C10H6BrNO3 .
Synthesis Analysis
The synthesis of quinoline compounds, including BHQ, has been extensively studied. Classical synthesis procedures such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of BHQ includes a benzene ring fused with a pyridine moiety, which is characteristic of quinoline compounds . The molecular weight is 268.06 .Chemical Reactions Analysis
Quinoline compounds, including BHQ, have been reported to undergo a variety of chemical reactions. For instance, the azido–Cu complex is subjected to reductive elimination followed by dehydrative cyclo-condensation, providing the desired quinoline .Physical And Chemical Properties Analysis
BHQ is a light yellow to white crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol and acetonitrile. It has a melting point of 227°C and a boiling point of 465°C.Scientific Research Applications
Antimicrobial Applications
Compounds containing the 8-hydroxyquinoline nucleus exhibit a wide range of biological activities, including antimicrobial effects . This makes BHQ a potential candidate for the development of new antimicrobial agents.
Anticancer Applications
8-Hydroxyquinoline and its derivatives have shown anticancer properties . Therefore, BHQ could be used in the development of new anticancer drugs.
Antifungal Applications
8-Hydroxyquinoline and its derivatives also exhibit antifungal effects . This suggests that BHQ could be used in the development of new antifungal agents.
Antiviral Applications
8-Hydroxyquinoline derivatives have shown antiviral activities . This indicates that BHQ could be used in the development of new antiviral drugs.
Neuroprotection Applications
8-Hydroxyquinoline and its derivatives have been used as iron-chelators for neuroprotection . This suggests that BHQ could be used in the treatment of neurodegenerative diseases.
Safety and Hazards
Mechanism of Action
Mode of Action
It is suggested that the compound interacts with its targets at an early stage of the virus lifecycle, reducing the intracellular production of the envelope glycoprotein and the yield of infectious virions .
Biochemical Pathways
It is known that quinoline compounds, to which this compound belongs, have versatile applications in the fields of industrial and synthetic organic chemistry .
Result of Action
It is suggested that the compound reduces the intracellular production of the envelope glycoprotein and the yield of infectious virions .
Action Environment
properties
IUPAC Name |
8-bromo-3-hydroxyquinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-6-3-1-2-5-8(10(14)15)7(13)4-12-9(5)6/h1-4,13H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQNDKUXCCOUHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)Br)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-3-hydroxyquinoline-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.